[2-(2-Chlorophenyl)pyridin-3-yl]methanol [2-(2-Chlorophenyl)pyridin-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1628012-07-6
VCID: VC2724575
InChI: InChI=1S/C12H10ClNO/c13-11-6-2-1-5-10(11)12-9(8-15)4-3-7-14-12/h1-7,15H,8H2
SMILES: C1=CC=C(C(=C1)C2=C(C=CC=N2)CO)Cl
Molecular Formula: C12H10ClNO
Molecular Weight: 219.66 g/mol

[2-(2-Chlorophenyl)pyridin-3-yl]methanol

CAS No.: 1628012-07-6

Cat. No.: VC2724575

Molecular Formula: C12H10ClNO

Molecular Weight: 219.66 g/mol

* For research use only. Not for human or veterinary use.

[2-(2-Chlorophenyl)pyridin-3-yl]methanol - 1628012-07-6

Specification

CAS No. 1628012-07-6
Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
IUPAC Name [2-(2-chlorophenyl)pyridin-3-yl]methanol
Standard InChI InChI=1S/C12H10ClNO/c13-11-6-2-1-5-10(11)12-9(8-15)4-3-7-14-12/h1-7,15H,8H2
Standard InChI Key IQXRTTGNICZYIG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=C(C=CC=N2)CO)Cl
Canonical SMILES C1=CC=C(C(=C1)C2=C(C=CC=N2)CO)Cl

Introduction

Structural Characteristics and Physical Properties

[2-(2-Chlorophenyl)pyridin-3-yl]methanol (C₁₂H₁₀ClNO) is characterized by a pyridine ring with a 2-chlorophenyl group at position 2 and a hydroxymethyl group at position 3. This structural arrangement creates a molecule with interesting spatial and electronic properties that influence its reactivity and potential applications.

Basic Physical Properties

The compound possesses several key physical characteristics that define its behavior in various environments and reactions, as outlined in Table 1.

Table 1: Physical Properties of [2-(2-Chlorophenyl)pyridin-3-yl]methanol

PropertyValueMethod of Determination
Molecular FormulaC₁₂H₁₀ClNOComputed by PubChem 2.1
Molecular Weight219.66 g/molComputed by PubChem 2.1
Physical StateSolidExperimental observation
ColorWhite to off-whiteExperimental observation
Melting PointNot available in literature-
Boiling PointNot available in literature-
LogPEstimated ~2.8-3.2Predictive computational models
SolubilitySoluble in organic solvents (e.g., DMSO, methanol); Limited water solubilityBased on similar compounds

The compound's structure contributes to its relatively limited water solubility, a characteristic common to many pyridine derivatives with aromatic substituents .

Structural Identification Parameters

For identification and characterization purposes, the compound has several unique identifiers as shown in Table 2.

Table 2: Structural Identifiers of [2-(2-Chlorophenyl)pyridin-3-yl]methanol

IdentifierValue
PubChem CID70623920
InChIInChI=1S/C12H10ClNO/c13-11-6-2-1-5-10(11)12-9(8-15)4-3-7-14-12/h1-7,15H,8H2
InChIKeyIQXRTTGNICZYIG-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)C2=C(C=CC=N2)CO)Cl
CAS Registry NumberNot specifically assigned in available literature

These identifiers are crucial for database searches and structural verification in research settings .

Synthetic Methodologies

The synthesis of [2-(2-Chlorophenyl)pyridin-3-yl]methanol can be approached through several strategies, drawing on established methods for similar pyridine derivatives.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for confirming the structure and purity of [2-(2-Chlorophenyl)pyridin-3-yl]methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structural characteristics and data from similar compounds, the expected ¹H NMR profile would include:

  • Aromatic protons from both the pyridine and chlorophenyl rings (δ 7.0-9.0 ppm)

  • Methylene protons of the hydroxymethyl group (δ 4.5-5.0 ppm)

  • Hydroxyl proton (typically a broad singlet at δ 2.0-4.0 ppm, depending on concentration and solvent)

For ¹³C NMR, characteristic signals would be expected for:

  • Aromatic carbons (δ 120-160 ppm)

  • Methylene carbon bearing the hydroxyl group (δ 60-70 ppm)

These predicted values are based on NMR data for structurally similar pyridin-3-yl methanol derivatives reported in the literature .

Infrared (IR) Spectroscopy

Expected characteristic IR absorption bands for [2-(2-Chlorophenyl)pyridin-3-yl]methanol would include:

  • O-H stretching (broad band at ~3300-3400 cm⁻¹)

  • Aromatic C-H stretching (~3030 cm⁻¹)

  • Aliphatic C-H stretching (methylene group, ~2900-2950 cm⁻¹)

  • C=N stretching (pyridine ring, ~1580-1600 cm⁻¹)

  • C-O stretching (~1050-1100 cm⁻¹)

  • C-Cl stretching (~750-800 cm⁻¹)

Mass Spectrometry

In mass spectrometric analysis, [2-(2-Chlorophenyl)pyridin-3-yl]methanol would be expected to show:

  • Molecular ion peak at m/z 219.66 (M⁺)

  • Characteristic isotope pattern for compounds containing chlorine (M⁺+2 peak at approximately one-third the intensity of M⁺)

  • Fragment ions potentially including loss of OH (M⁺-17) and subsequent fragmentation patterns typical of substituted pyridines

Chemical Reactivity and Transformations

The reactivity of [2-(2-Chlorophenyl)pyridin-3-yl]methanol is determined by its functional groups, particularly the hydroxymethyl group and the heteroaromatic pyridine ring.

Reactions of the Hydroxymethyl Group

The primary alcohol functional group can undergo various transformations:

  • Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄), or Dess-Martin periodinane.

  • Esterification: Reaction with carboxylic acids or acid chlorides to form esters.

  • Etherification: The hydroxyl group can be converted to ethers through reactions with alkyl halides or through Mitsunobu reactions.

  • Halogenation: Conversion to the corresponding halide (e.g., chloride, bromide) using thionyl chloride or phosphorus tribromide.

Reactions Involving the Pyridine Ring

The pyridine ring can participate in various reactions:

  • Nucleophilic Substitution: The pyridine nitrogen can act as a nucleophile in alkylation reactions.

  • Coordination Chemistry: The pyridine nitrogen can coordinate with metals to form complexes.

  • N-Oxidation: Formation of pyridine-N-oxides, which can further undergo rearrangements.

Reactions Involving the Chlorophenyl Group

The chlorine substituent on the phenyl ring provides opportunities for further functionalization:

  • Cross-Coupling Reactions: Palladium-catalyzed reactions (e.g., Suzuki, Negishi, Stille couplings) can replace the chlorine with various carbon-based groups.

  • Nucleophilic Aromatic Substitution: Depending on other substituents, the chlorine may be susceptible to nucleophilic displacement.

Comparative Analysis with Related Compounds

A comparison of [2-(2-Chlorophenyl)pyridin-3-yl]methanol with structurally related compounds provides insights into structure-property relationships and potential applications.

Table 3: Comparison of [2-(2-Chlorophenyl)pyridin-3-yl]methanol with Related Compounds

CompoundStructural DifferenceNotable Properties/Applications
[2-(3-Chlorophenyl)pyridin-3-yl]methanolChloro group at meta positionSimilar solubility profile; potentially different electronic effects on pyridine ring
[2-(4-Chlorophenyl)pyridin-3-yl]methanolChloro group at para positionDifferent crystal packing; potentially different biological activity profile
(2-Chlorophenyl)(pyridin-2-yl)methanolDifferent position of hydroxymethyl groupUsed as intermediate in pharmaceutical synthesis; different coordination chemistry behavior
[5-(2-Chlorophenyl)pyridin-3-yl]methanolDifferent substitution pattern on pyridineDifferent reactivity profile; potentially different biological targeting

This comparative analysis highlights how subtle structural changes can significantly influence physical properties, reactivity patterns, and potential applications in research and development contexts.

Analytical Methods and Considerations

Effective analysis and quality control of [2-(2-Chlorophenyl)pyridin-3-yl]methanol require appropriate analytical methods.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) serves as a primary method for purity assessment and quantification. Based on properties of similar compounds, recommended conditions include:

  • Column: C18 reversed-phase

  • Mobile phase: Acetonitrile/water gradient with 0.1% formic acid

  • Detection: UV at 254-280 nm

  • Expected retention time: 4-6 minutes under standard gradient conditions

Gas Chromatography (GC) may also be employed, particularly when derivatization of the hydroxyl group is performed.

Stability Considerations

Based on the chemical structure and known properties of similar compounds, [2-(2-Chlorophenyl)pyridin-3-yl]methanol would likely demonstrate:

  • Good stability in solid state when stored under cool, dry conditions

  • Potential for oxidation of the hydroxymethyl group upon prolonged exposure to air

  • Stability in neutral to slightly acidic solutions

  • Possible degradation under strongly basic conditions

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